2-Amino-5-bromopyridine-3-sulfonyl chloride
Overview
Description
2-Amino-5-bromopyridine-3-sulfonyl chloride: is an organic compound with the molecular formula C5H4BrClN2O2S It is a derivative of pyridine, featuring an amino group at the 2-position, a bromine atom at the 5-position, and a sulfonyl chloride group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of 2-Amino-5-bromopyridine-3-sulfonyl chloride typically begins with 2-Amino-5-bromopyridine.
Reaction Conditions: The reaction is usually carried out under controlled temperature conditions to prevent decomposition or side reactions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: Industrial purification methods include distillation, crystallization, and advanced chromatographic techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Tertiary amines and air are commonly used for oxidation reactions.
Substitution: Nucleophiles like primary and secondary amines, alcohols, and thiols are used under basic or neutral conditions to facilitate substitution reactions.
Major Products:
Sulfonylethenamines: Formed through oxidation reactions with tertiary amines.
Sulfonamides, Sulfonate Esters, and Sulfonothioates: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: 2-Amino-5-bromopyridine-3-sulfonyl chloride is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Catalysis: It serves as a precursor for catalysts in organic reactions, including cross-coupling reactions.
Biology and Medicine:
Drug Development: This compound is explored for its potential in developing new drugs, particularly those targeting specific enzymes or receptors.
Biochemical Research: It is used in studying enzyme mechanisms and protein-ligand interactions.
Industry:
Mechanism of Action
The mechanism of action of 2-Amino-5-bromopyridine-3-sulfonyl chloride involves its reactivity with nucleophiles and its ability to undergo oxidation. The sulfonyl chloride group acts as an electrophile, facilitating nucleophilic attack and subsequent formation of various derivatives. In oxidation reactions, the compound promotes the aerobic oxidation of amines and traps the resulting enamine electrophilically .
Comparison with Similar Compounds
2-Amino-5-chloropyridine-3-sulfonyl chloride: Similar structure but with a chlorine atom instead of bromine.
2-Amino-5-methylpyridine-3-sulfonyl chloride: Features a methyl group instead of bromine.
2-Amino-5-nitropyridine-3-sulfonyl chloride: Contains a nitro group instead of bromine.
Uniqueness:
Properties
IUPAC Name |
2-amino-5-bromopyridine-3-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O2S/c6-3-1-4(12(7,10)11)5(8)9-2-3/h1-2H,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQJKPQOXFIXFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1S(=O)(=O)Cl)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693284 | |
Record name | 2-Amino-5-bromopyridine-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868963-98-8 | |
Record name | 2-Amino-5-bromo-3-pyridinesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=868963-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-bromopyridine-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5-bromopyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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